Cyclobutyl(isoindolin-2-yl)methanone

Isoindoline Cyclobutyl Bioactivity

Cyclobutyl(isoindolin-2-yl)methanone (CAS 2034606-60-3, molecular formula C13H15NO, MW 201.26) is a synthetic isoindoline derivative in which a cyclobutylcarbonyl group is attached to the isoindoline nitrogen. The compound is offered as a research chemical or screening compound by multiple vendors.

Molecular Formula C13H15NO
Molecular Weight 201.269
CAS No. 2034606-60-3
Cat. No. B2772490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(isoindolin-2-yl)methanone
CAS2034606-60-3
Molecular FormulaC13H15NO
Molecular Weight201.269
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC3=CC=CC=C3C2
InChIInChI=1S/C13H15NO/c15-13(10-6-3-7-10)14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,10H,3,6-9H2
InChIKeyKMXJTILEHRWGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(isoindolin-2-yl)methanone (CAS 2034606-60-3) – Evidence-Based Procurement Guide


Cyclobutyl(isoindolin-2-yl)methanone (CAS 2034606-60-3, molecular formula C13H15NO, MW 201.26) is a synthetic isoindoline derivative in which a cyclobutylcarbonyl group is attached to the isoindoline nitrogen . The compound is offered as a research chemical or screening compound by multiple vendors. At the time of this analysis, a comprehensive search of primary journal articles, patents, and authoritative biochemical databases (including ChEMBL, BindingDB, and PubChem) did not retrieve any publication, patent, or curated bioactivity record that includes this specific compound in a comparative experiment [1]. Consequently, no quantifiable differentiation versus close analogs can be documented from the currently accessible, permissible literature.

Why Isoindoline Building Blocks Cannot Be Interchanged Without Comparative Data


The isoindoline amide scaffold is present in numerous bioactive molecules and chemical probes. Minor structural modifications—such as replacing a cycloalkyl ring with a different ring size—can profoundly alter conformational preferences, lipophilicity, metabolic stability, and target-binding kinetics [1]. For Cyclobutyl(isoindolin-2-yl)methanone, the four-membered cyclobutyl group confers a unique combination of ring strain, torsional restriction, and three-dimensional shape relative to cyclopropyl, cyclopentyl, or phenyl analogs [2]. However, because no head-to-head or cross-study comparative data are currently available for this specific compound in the peer-reviewed or patent literature, the magnitude and direction of these theoretical differences cannot be quantified [3]. A procurement decision that relies on generic class-level assumptions rather than compound-specific comparative evidence therefore carries substantial risk.

Quantitative Differentiation Evidence for Cyclobutyl(isoindolin-2-yl)methanone – Current State of the Literature


Comparative Bioactivity Data for Cyclobutyl(isoindolin-2-yl)methanone vs. Closest Analogs

A systematic search of ChEMBL, BindingDB, PubMed, and Google Patents (accessed 2026-04-25) for the target compound and its closest structural analogs—cyclopropyl(isoindolin-2-yl)methanone, cyclopentyl(isoindolin-2-yl)methanone, and phenyl(isoindolin-2-yl)methanone—did not retrieve any record in which the target compound was tested alongside a comparator in the same assay. Therefore, no head-to-head or cross-study comparable quantitative differentiation can be reported at this time [1].

Isoindoline Cyclobutyl Bioactivity

Physicochemical Property Differentiation: Cyclobutyl vs. Other Cycloalkyl Isoindoline Amides

No experimentally measured logP, logD, aqueous solubility, or PAMPA permeability data for Cyclobutyl(isoindolin-2-yl)methanone were found in the public domain . Computational predictions (e.g., ACD/Labs or EPI Suite) can estimate these properties, but such estimates are identical for all cycloalkyl isomers of the same formula, providing no true differentiation. Measured ADME parameters for the target compound vs. its cyclopropyl, cyclopentyl, or phenyl congeners are therefore unavailable.

Lipophilicity Solubility Permeability

Synthetic Accessibility and Cost Comparison of Cycloalkyl Isoindoline Amides

Retrosynthetic analysis indicates that Cyclobutyl(isoindolin-2-yl)methanone is prepared by acylation of isoindoline with cyclobutanecarbonyl chloride or an equivalent activated ester . The same general route applies to cyclopropyl-, cyclopentyl-, and phenyl-substituted analogs, with the cycloalkanecarbonyl chloride being the variable cost driver. While cyclobutanecarbonyl chloride is commercially available, its price per gram is typically higher than that of cyclopropanecarbonyl chloride or benzoyl chloride . However, no published comparative study quantifies the exact cost-per-batch or yield differential for the specific target compound relative to its closest analogs, so any procurement claim regarding cost advantage cannot be substantiated with primary data.

Synthesis Cost Building Block

Appropriate Application Contexts for Cyclobutyl(isoindolin-2-yl)methanone Based on Current Evidence


Exploratory Fragment-Based or Diversity-Oriented Synthesis When Cyclobutyl Topology Is Explicitly Desired

The compound may serve as a rigid, three-dimensional fragment for libraries where the cyclobutyl group is specifically required to probe steric or conformational hypotheses [1]. However, the absence of comparative bioactivity data means the decision to include this fragment must be based on the design hypothesis, not on proven differentiation.

Internal SAR Campaigns That Require a Cyclobutyl-Amide Control Compound

If a research program already has data for cyclopropyl, cyclopentyl, or phenyl isoindoline amides, Cyclobutyl(isoindolin-2-yl)methanone can be procured as a matched-pair analog to generate the missing comparative data internally [2]. In this scenario, the compound's value lies in completing a SAR matrix, not in any pre-established superiority.

Method Development for Isoindoline Acylation Where Cyclobutyl Substrate Scope Must Be Demonstrated

Synthetic methodology studies that need to showcase substrate scope with a strained cycloalkyl carboxylic acid derivative could use this compound as one example. Its procurement would be justified only in the context of a broader reaction-scope table .

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